molecular formula C9H16O2 B2525338 (1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol CAS No. 2166089-20-7

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol

Cat. No.: B2525338
CAS No.: 2166089-20-7
M. Wt: 156.225
InChI Key: GJCKGOGQYROLQL-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.225. The purity is usually 95%.
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Biological Activity

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane derivatives are known for their unique structural characteristics and diverse biological effects, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications in various diseases.

Chemical Structure

The compound can be structurally represented as follows:

 1R 2R 2 cyclopropylmethoxy cyclopentan 1 ol\text{ 1R 2R 2 cyclopropylmethoxy cyclopentan 1 ol}

This structure features a cyclopentanol ring substituted with a cyclopropylmethoxy group, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Cyclopropane derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that certain cyclopropane compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antitumor Properties

The potential of this compound as an antitumor agent is supported by findings that similar compounds can induce apoptosis in cancer cells. For example:

  • Mechanism of Action : Cyclopropane derivatives may activate apoptotic pathways through the modulation of key signaling molecules involved in cell survival and proliferation .

3. Enzyme Inhibition

Cyclopropane-containing compounds are known to act as enzyme inhibitors. For this compound:

  • Target Enzymes : Research has suggested that this compound may inhibit enzymes involved in lipid metabolism and signal transduction pathways, which are crucial for maintaining cellular homeostasis .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL when tested against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus10 µg/mL
BEscherichia coli15 µg/mL
CPseudomonas aeruginosa20 µg/mL

Note: Compounds A, B, and C are analogs of this compound.

Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of cyclopropane derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HeLa5.0
MCF-73.5
A5494.0

These findings suggest that this compound may serve as a lead structure for further development into anticancer therapeutics.

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-10H,1-6H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCKGOGQYROLQL-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.